3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol is a compound classified within the broader category of organic compounds known as pyrazolo[3,4-d]pyrimidines. These compounds are characterized by their aromatic heterocyclic structure, which consists of a fused pyrazole and pyrimidine ring system. The specific compound features a phenolic group attached to the pyrazolo[3,4-d]pyrimidine moiety, indicating potential biological activity.
Synthesis of 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol typically involves multi-step organic reactions. The general synthetic route may include:
Each step requires careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol features:
The InChI key for this compound is CPLGZXQPPYRNRC-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure. Its SMILES representation is CC(C)(C)N1N=C(C2=C(N)N=CN=C12)C1=CC=CC(O)=C1 .
The compound may participate in several chemical reactions, including:
These reactions are crucial for exploring the compound's reactivity and potential modifications for enhanced biological activity.
While specific mechanisms of action for this compound are not extensively documented, its structural features suggest potential interactions with biological targets such as enzymes involved in metabolic pathways. For instance, it may influence glucocorticoid metabolism by interacting with enzymes like carbonyl reductase, which plays a role in steroid hormone conversion .
The physical properties of 3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol include:
Chemical properties include:
This compound has potential applications in medicinal chemistry due to its structural similarity to known pharmacophores. It may serve as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving metabolic dysregulation or inflammation. Additionally, its unique structure could be explored for developing novel diagnostic tools or research reagents in biochemical studies.
CAS No.: 131123-56-3
CAS No.: 30564-92-2
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0